molecular formula C17H23Cl3O3 B13952631 2-Ethyl-4-methylpentyl 2-(2,4,5-trichlorophenoxy)propanoate CAS No. 53404-10-7

2-Ethyl-4-methylpentyl 2-(2,4,5-trichlorophenoxy)propanoate

Cat. No.: B13952631
CAS No.: 53404-10-7
M. Wt: 381.7 g/mol
InChI Key: FHZWKJQPDFHFTI-UHFFFAOYSA-N
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Description

2-Ethyl-4-methylpentyl 2-(2,4,5-trichlorophenoxy)propanoate (CAS: 32534-95-5) is a synthetic phenoxypropionic acid derivative classified as a herbicide and plant growth regulator. Its systematic IUPAC name reflects its structural components: a 2,4,5-trichlorophenoxy group attached to a propanoate backbone esterified with a branched-chain 2-ethyl-4-methylpentyl alcohol. This compound is also known commercially as Silvex (isooctyl ester) and is structurally related to other phenoxy herbicides like 2,4,5-T (2,4,5-trichlorophenoxyacetic acid) .

Key properties include:

  • Molecular formula: C₁₆H₂₁Cl₃O₃
  • Water solubility: Slightly soluble (data aligns with its esterified form, which reduces polarity compared to the parent acid) .
  • Mode of action: Acts as a synthetic auxin, disrupting plant growth by inducing uncontrolled cell proliferation in susceptible species .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-methylpentyl 2-(2,4,5-trichlorophenoxy)propionate typically involves the esterification of 2-(2,4,5-trichlorophenoxy)propanoic acid with 2-ethyl-4-methylpentanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the mixture to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of 2-Ethyl-4-methylpentyl 2-(2,4,5-trichlorophenoxy)propionate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-methylpentyl 2-(2,4,5-trichlorophenoxy)propionate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The trichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-Ethyl-4-methylpentyl 2-(2,4,5-trichlorophenoxy)propionate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-4-methylpentyl 2-(2,4,5-trichlorophenoxy)propionate involves its interaction with molecular targets and pathways. The trichlorophenoxy group is known to interact with enzymes and receptors, potentially modulating their activity. The ester linkage can be hydrolyzed in biological systems, releasing the active components that exert their effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Phenoxypropionic and phenoxyacetic acid derivatives share core structural motifs but differ in ester groups or substituents, influencing their physicochemical properties and applications. Below is a comparative analysis of key analogues:

Compound Ester/Acid Group CAS Number Water Solubility Primary Use Key References
2-Ethyl-4-methylpentyl 2-(2,4,5-trichlorophenoxy)propanoate (Silvex) 2-ethyl-4-methylpentyl ester 32534-95-5 Slightly soluble Herbicide, plant growth regulator
Fenoprop-butyl (Butyl 2-(2,4,5-trichlorophenoxy)propanoate) Butyl ester 13557-98-7 Not reported (likely < Silvex due to shorter chain) Herbicide, auxin mimic
2-(2,4,5-Trichlorophenoxy)propanoic acid (Silvex parent acid) Free acid 93-72-1 Higher solubility than esters Herbicide (rarely used due to volatility)
2,4,5-T (2,4,5-Trichlorophenoxyacetic acid) Acetic acid backbone 93-76-5 Moderately soluble Herbicide (historical use, restricted due to toxicity)
Ethyl 2-(4-chlorophenoxy)propanoate Ethyl ester 18671-89-1 Data limited Research compound (not commercialized)

Key Findings:

Ester Chain Impact on Solubility: Longer/branched ester chains (e.g., 2-ethyl-4-methylpentyl in Silvex) reduce water solubility compared to shorter esters like butyl (Fenoprop-butyl) or free acids. This enhances soil persistence and lipophilicity, favoring herbicidal activity in non-aqueous environments .

Backbone Modifications: Substituting propanoic acid with acetic acid (as in 2,4,5-T) alters bioactivity and toxicity. The propanoate derivatives (e.g., Silvex) exhibit slower degradation and reduced mammalian toxicity compared to 2,4,5-T, which is linked to dioxin contamination .

Regulatory and Environmental Considerations: Silvex and Fenoprop-butyl are less volatile than their parent acids, minimizing atmospheric dispersal. However, their persistence in soil raises concerns about bioaccumulation, particularly in aquatic systems .

Activity Spectrum: Silvex demonstrates broad-spectrum herbicidal activity against woody plants and broadleaf weeds, whereas Fenoprop-butyl is more specialized for auxin-mediated growth regulation in crops .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Ethyl-4-methylpentyl 2-(2,4,5-trichlorophenoxy)propanoate, and how can esterification efficiency be optimized?

  • The compound is synthesized via esterification of 2-(2,4,5-trichlorophenoxy)propanoic acid (fenoprop) with 2-ethyl-4-methylpentanol. Key parameters include acid catalysts (e.g., sulfuric acid), temperature control (80–120°C), and stoichiometric ratios. Reflux conditions with molecular sieves can improve yield by removing water . AI-driven retrosynthesis tools (e.g., Reaxys, Pistachio) may predict alternative pathways, though experimental validation is required .

Q. Which analytical techniques are most effective for quantifying this compound in environmental or biological matrices?

  • UPLC-MS/MS is preferred for high sensitivity (LOQ ~0.1 µg/L) in water samples, using transitions like m/z 268.7 → 195.0 . Capillary liquid chromatography (cLC) with gradient elution is also validated for chlorophenoxy acid derivatives, achieving resolution of structurally similar herbicides . For structural confirmation, HRMS and NMR (particularly 1^1H and 13^13C) are critical to distinguish ester and aromatic protons .

Q. What are the known toxicological profiles of this compound, and how do they compare to its parent acid (fenoprop)?

  • While fenoprop (2-(2,4,5-trichlorophenoxy)propanoic acid) is classified as a potential carcinogen due to dioxin impurities, the ester form may exhibit lower acute toxicity but higher lipophilicity, influencing bioaccumulation. In vitro assays (e.g., Ames test) and aquatic toxicity studies (e.g., Daphnia magna LC50_{50}) are recommended for hazard assessment .

Advanced Research Questions

Q. How can researchers resolve contradictions in environmental persistence data across different studies?

  • Discrepancies arise from matrix effects (e.g., soil vs. water) and analytical method variability. For example, solid-phase extraction (SPE) recovery rates for chlorophenoxy esters range from 70–120%, depending on sorbent type (e.g., C18 vs. mixed-mode cartridges) . Standardized degradation studies under OECD guidelines (e.g., hydrolysis at pH 4–9, photolysis under UV) are critical for reproducibility .

Q. What experimental design considerations are essential for studying the compound’s stability under varying storage and application conditions?

  • Stability is influenced by:

  • Temperature : Storage at ≤4°C minimizes ester hydrolysis .
  • pH : Hydrolysis accelerates in alkaline conditions (t1/2_{1/2} < 24 h at pH 9) .
  • Light exposure : UV irradiation degrades the trichlorophenoxy moiety, forming chlorinated byproducts .
    • Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) to predict shelf life .

Q. How can mechanistic studies elucidate the compound’s herbicidal mode of action compared to 2,4,5-T?

  • Unlike 2,4,5-T (an auxin mimic), this ester may act as a pro-drug, requiring enzymatic hydrolysis to release the active acid. Transcriptomic profiling in model plants (e.g., Arabidopsis) can identify differential gene expression linked to growth regulation. Competitive binding assays with auxin receptors (e.g., TIR1) may clarify potency .

Q. What methodological advancements improve detection limits in complex matrices like soil or plant tissues?

  • Magnetic mixed-matrix membranes (MMMs) with cationic MOFs enhance preconcentration efficiency (enrichment factors >100) prior to LC-MS/MS . Derivatization with diazomethane improves volatility for GC-ECD analysis, though safety protocols are stringent .

Q. Methodological and Regulatory Considerations

Q. How should researchers validate analytical methods for regulatory compliance?

  • Follow ICH Q2(R1) guidelines for linearity (R2^2 ≥0.99), precision (RSD ≤15%), and accuracy (spiked recovery 80–120%). Cross-validate with reference standards (e.g., EP impurities cataloged in MM0002.xx series) .

Q. What are the critical impurities to monitor during synthesis, and how are they controlled?

  • Key impurities include:

  • Unreacted fenoprop : Monitor via HPLC-UV at 254 nm.
  • Isomeric esters : Resolve using chiral columns (e.g., Chiralpak IA) .
  • Dioxin contaminants : GC-MS with SIM mode (m/z 320–330) detects trace 2,3,7,8-TCDD .

Q. What strategies mitigate environmental risks during field application or disposal?

  • Adsorption studies with biochar or activated clay reduce leaching into groundwater . Bioremediation using Sphingomonas spp. degrades chlorophenoxy residues via oxidative pathways .

Properties

CAS No.

53404-10-7

Molecular Formula

C17H23Cl3O3

Molecular Weight

381.7 g/mol

IUPAC Name

(2-ethyl-4-methylpentyl) 2-(2,4,5-trichlorophenoxy)propanoate

InChI

InChI=1S/C17H23Cl3O3/c1-5-12(6-10(2)3)9-22-17(21)11(4)23-16-8-14(19)13(18)7-15(16)20/h7-8,10-12H,5-6,9H2,1-4H3

InChI Key

FHZWKJQPDFHFTI-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(C)C)COC(=O)C(C)OC1=CC(=C(C=C1Cl)Cl)Cl

Origin of Product

United States

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